tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the pyridin-2-yl group are attached to the piperazine ring, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information for a similar compound indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Similar compounds have been found to exhibit antibacterial and antifungal activities, suggesting that this compound may have similar effects .
Action Environment
The action, efficacy, and stability of “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .
Preparation Methods
The synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form an intermediate compound.
N-Protecting Group: The intermediate is then protected with a tert-butyl group to form tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Chemical Reactions Analysis
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other functional groups.
Amidation: The carboxylate group can react with amines to form amides.
Common reagents used in these reactions include hydrogen gas for catalytic hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an amino group instead of a pyridinyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a pyridinyl group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a pyridinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475015 | |
Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-62-7 | |
Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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